molecular formula C8H6ClNO4 B6163365 2-chloro-4-methoxy-5-nitrobenzaldehyde CAS No. 1629270-23-0

2-chloro-4-methoxy-5-nitrobenzaldehyde

Cat. No.: B6163365
CAS No.: 1629270-23-0
M. Wt: 215.6
InChI Key:
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Description

2-chloro-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzaldehyde, featuring a chloro, methoxy, and nitro group attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methoxy-5-nitrobenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the nitration of 2-chloro-4-methoxybenzaldehyde, followed by purification processes to isolate the desired product . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methoxy-5-nitrobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-methoxy-5-nitrobenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-methoxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, facilitating the formation of more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical transformations and applications .

Properties

CAS No.

1629270-23-0

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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